(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, methoxy, phosphanyl, and sulfinamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the functional groups through various chemical reactions. Common reagents used in the synthesis include tert-butyl chloride, methoxybenzene, and di-tert-butylphosphine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic reactions to enhance reaction rates and selectivity.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s unique properties are explored for potential use in pharmaceuticals. Its interactions with molecular targets can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst and ligand in various chemical processes contributes to the production of high-value products.
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N-Diisopropylethylamine
- Triethylamine
- 2,6-Di-tert-butylpyridine
Uniqueness
What sets ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness allows it to participate in a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C34H56NO2PS |
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Molecular Weight |
573.9 g/mol |
IUPAC Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H56NO2PS/c1-30(2,3)25-21-23(22-26(29(25)37-16)31(4,5)6)28(35-39(36)34(13,14)15)24-19-17-18-20-27(24)38(32(7,8)9)33(10,11)12/h17-22,28,35H,1-16H3/t28-,39?/m1/s1 |
InChI Key |
GWINWJLUPIKHDB-RRZXGEHQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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